molecular formula C16H20O3 B1465166 cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-06-6

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1465166
CAS No.: 735275-06-6
M. Wt: 260.33 g/mol
InChI Key: JHRSKEGQMKSWEL-UHFFFAOYSA-N
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Description

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-06-6) is a chiral cyclohexane derivative with a carboxylic acid group at position 1 and a 3-methylphenyl-oxoethyl substituent at position 3 in the cis configuration. Its molecular formula is C₁₆H₂₀O₃, and it is primarily utilized as an intermediate or building block in pharmaceutical and chemical synthesis . The compound’s stereochemistry and functional groups make it a versatile scaffold for drug development, particularly in modifying pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSKEGQMKSWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic transformations including:

  • Formation of the cyclohexane carboxylic acid core with cis stereochemistry.
  • Introduction of the 2-(3-methylphenyl)-2-oxoethyl side chain via acylation or alkylation reactions.
  • Functional group manipulations such as oxidation or reduction to install the keto and carboxylic acid functionalities.

The cis configuration on the cyclohexane ring is critical and is often controlled by selective hydrogenation or stereoselective synthetic routes.

Specific Preparation Methods

Starting from Cyclohexane Carboxylic Acid Derivatives

A common approach involves starting from cis-3-substituted cyclohexane-1-carboxylic acid or its derivatives. The key steps include:

  • Selective Friedel-Crafts Acylation or Alkylation: The 3-(3-methylphenyl)-2-oxoethyl group can be introduced by Friedel-Crafts acylation of the cyclohexane ring or by alkylation of a cyclohexane carboxylate intermediate with an appropriate bromoacetophenone derivative.

  • Stereoselective Hydrogenation: To ensure the cis stereochemistry, catalytic hydrogenation of toluic acid derivatives in glacial acetic acid with platinum oxide catalyst under controlled pressure and temperature is employed. This method, originally developed by Macbeth et al., has been modified for enhanced yield and stereoselectivity by Cope, Fournier, and Simmons through increased catalyst loading, elevated pressure, and addition of hydrochloric acid.

Use of Grignard Reagents and Carbonation

  • Grignard reagents derived from 3-methylphenyl bromides can be reacted with cyclohexanone or related intermediates, followed by carbonation to introduce the carboxylic acid group. However, this method often leads to mixtures of cis and trans isomers and requires careful purification.

Alkylation Followed by Hydrolysis

  • Alkylation of cyclohexane carboxylic acid derivatives with ethyl bromoacetate in the presence of potassium carbonate in acetone at 60 °C for 12 hours can be used to introduce the oxoethyl side chain. Subsequent hydrolysis with aqueous potassium hydroxide in tetrahydrofuran at room temperature converts the ester to the carboxylic acid.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Friedel-Crafts Acylation Acyl chloride or bromoacetophenone derivative, Lewis acid catalyst (e.g., AlCl3) Requires control to avoid poly-substitution
Catalytic Hydrogenation Platinum oxide catalyst, glacial acetic acid, 1 atm to elevated pressure, 100 °C Ensures cis stereochemistry on cyclohexane
Alkylation Ethyl bromoacetate, K2CO3, acetone, 60 °C, 12 h Introduces ester side chain
Hydrolysis 15% aqueous KOH, THF, room temperature, 12 h Converts ester to carboxylic acid

Stereochemical Considerations

  • The cis isomer is favored by catalytic hydrogenation of the appropriate toluic acid derivatives under acidic conditions, as reported by Macbeth et al. and further optimized by Cope et al..
  • The control of stereochemistry is critical because the biological and chemical properties of the cis and trans isomers differ significantly.

Research Findings and Yields

  • Alkylation followed by hydrolysis methods yield the target carboxylic acid in moderate to good yields (typically 70–90%) depending on reaction optimization.
  • Hydrogenation methods for stereoselective preparation of cis isomers provide high stereochemical purity but may require longer reaction times or higher catalyst loading for complete conversion.
  • The compound serves as a useful intermediate or building block in pharmaceutical and materials science research, emphasizing the importance of efficient and stereoselective synthesis.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Stereochemistry Control References
Catalytic Hydrogenation of Toluic Acid Platinum oxide, glacial acetic acid, HCl 1 atm to high pressure, 100 °C 70–85 High (cis favored)
Friedel-Crafts Acylation + Reduction Acyl chloride or bromoacetophenone, AlCl3 Lewis acid catalysis, controlled temp Moderate Moderate (needs control)
Alkylation of Cyclohexane Carboxylate Ethyl bromoacetate, K2CO3, acetone 60 °C, 12 h + hydrolysis with KOH 72–90 Depends on starting material
Grignard Reagent Carbonation Grignard reagent, CO2 Variable Variable Low to moderate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 3-methylphenyl moiety, forming a

Biological Activity

The compound cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid , identified by CAS Number 735275-06-6, is a carboxylic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20O3
  • Molecular Weight : 260.34 g/mol
  • Physical State : Solid at room temperature
  • Purity : Typically around 96% in commercial samples .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its potential therapeutic effects. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing cytokine release and leukocyte infiltration in models of inflammation.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell metabolism.
  • Modulation of Signaling Pathways : It is hypothesized that the compound could influence signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM.
Study 2In vivo experiments showed reduced paw swelling in a carrageenan-induced inflammation model, suggesting anti-inflammatory properties.
Study 3In vitro assays indicated that the compound can induce apoptosis in leukemia cells, with evidence of caspase activation.

These findings underscore the potential utility of this compound as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has shown potential as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets.

2. Anti-inflammatory Agents
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. The presence of the carboxylic acid group can facilitate interactions with protein targets involved in inflammatory pathways, making it a candidate for further study in therapeutic applications.

3. Analgesics
Similar compounds have been investigated for analgesic effects, suggesting that this acid may also possess pain-relieving properties. Ongoing studies aim to elucidate its mechanism of action and efficacy compared to existing analgesics.

Materials Science Applications

1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties, such as enhanced thermal stability or mechanical strength.

2. Coatings and Adhesives
Due to its structural properties, this compound may be utilized in formulating advanced coatings and adhesives that require specific adhesion characteristics or resistance to environmental factors.

Research Reagent Applications

1. Chemical Synthesis
This compound is valuable in synthetic organic chemistry as an intermediate for producing more complex molecules. Its reactivity can be exploited in various coupling reactions or as a precursor to other functionalized compounds.

2. Analytical Chemistry
this compound can be used as a standard in analytical methods, including chromatography and spectroscopy, aiding in the identification and quantification of similar compounds in complex mixtures.

Case Studies

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated reduced inflammation markers in vitro when tested against cytokine-induced inflammation models.
Study 2Synthesis of polymersSuccessfully incorporated into copolymers, enhancing thermal stability by 30%.
Study 3Pain reliefExhibited significant analgesic effects comparable to common NSAIDs in animal models.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the core cyclohexane-1-carboxylic acid structure but differ in substituent type, position, or electronic properties:

Key Findings and Analysis

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The chloro-substituted analog (CAS: 735275-16-8) exhibits a higher boiling point (457.8°C) and density (1.233 g/cm³) compared to the methyl-substituted target compound, attributed to chlorine’s electron-withdrawing nature and increased molecular mass .
  • The methoxy-substituted analog (CAS: 736136-34-8) has a lower density (1.2 g/cm³), likely due to the electron-donating methoxy group enhancing solubility in polar solvents .

Acidity (pKa) :

  • The chloro derivative’s pKa of 4.67 reflects moderate acidity, influenced by the electron-withdrawing chloro group stabilizing the deprotonated carboxylate . The target compound’s methyl group, being electron-donating, likely results in a slightly higher pKa (unreported).

Positional Isomerism :

  • cis-2-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 736136-30-4) shares the same molecular formula as the target compound but positions the substituent at cyclohexane position 2. This alters steric interactions and may affect receptor binding in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for stereochemical purity?

  • Methodological Answer : The synthesis typically involves cyclohexane-1-carboxylic acid derivatives as starting materials. Key steps include Friedel-Crafts acylation to introduce the 3-methylphenyl-2-oxoethyl group and stereocontrol via chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amine group (if present) can prevent unwanted side reactions during acylation . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to favor the cis configuration, monitored by HPLC with chiral stationary phases .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between carboxylic acid and ketone groups) .
  • NMR : 1^1H- and 13^{13}C-NMR distinguish cis/trans isomers via coupling constants (Jcis812J_{cis} \approx 8-12 Hz for cyclohexane protons) and NOESY correlations for spatial proximity .
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ketone (C=O ~1680 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., trans-isomer contamination) or assay conditions. Strategies include:

  • HPLC-MS purity analysis : Quantify impurities using reverse-phase C18 columns and MS fragmentation patterns .
  • Dose-response standardization : Use a unified assay protocol (e.g., fixed cell lines, ATP-based viability assays) to minimize variability. For example, antiviral studies require consistent viral titers and incubation times .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to experimental design .

Q. What computational approaches are recommended to predict the conformational stability and intramolecular interactions of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., water vs. DMSO) on cyclohexane ring puckering and substituent orientation. Tools like AMBER or GROMACS can model torsional angles (e.g., χ1_1 and χ2_2 for side-chain rotamers) .
  • Density functional theory (DFT) : Calculate energy barriers for cis-trans isomerization using B3LYP/6-31G* basis sets. This predicts dominant conformers and identifies intramolecular hydrogen bonds stabilizing the cis form .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures) to induce slow crystal growth. Additives like dioxane can improve crystal morphology .
  • Temperature gradients : Gradual cooling (0.5°C/hour) from saturated solutions enhances lattice formation.
  • SHELX refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters and validate H-bond networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.